Valienone 7-phosphate originates from valienone through enzymatic phosphorylation, primarily facilitated by the enzyme ValC, which is a cyclitol kinase. This compound is categorized under several classifications, including:
The molecular formula for valienone 7-phosphate is , with a molecular weight of approximately 254.13 g/mol. Its IUPAC name is [(4R,5S,6R)-4,5,6-trihydroxy-3-oxocyclohexen-1-yl]methyl dihydrogen phosphate .
Valienone 7-phosphate can be synthesized through several methods. One prominent approach involves the phosphorylation of valienone using the cyclitol kinase ValC, which catalyzes the transfer of a phosphate group to the hydroxyl group at position 7 of valienone. This reaction typically results in high yields and specificity for the target site.
The synthesis process has been characterized using various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which confirms the regioselective phosphorylation at the C-7 hydroxyl group by observing shifts in proton signals .
Valienone 7-phosphate features a complex molecular structure characterized by multiple hydroxyl groups and a phosphate moiety. The structural representation includes:
The InChI key for valienone 7-phosphate is OIBXQBFLSXHTEZ-VQVTYTSYSA-N, providing a unique identifier for its chemical structure.
Valienone 7-phosphate participates in several biochemical reactions:
These reactions highlight its role as a branching point in metabolic pathways leading to diverse pseudosugar structures.
The mechanism of action for valienone 7-phosphate involves its role as an intermediate in the biosynthesis of pseudosugars. Upon phosphorylation by ValC, it serves as a substrate for subsequent enzymatic reactions that lead to the formation of complex carbohydrates critical for drug activity.
For instance, valienone 7-phosphate can be transformed into validamine through reduction and further phosphorylated forms that participate in glycosylation reactions necessary for the biosynthesis of acarbose . These transformations are facilitated by specific enzymes within the metabolic pathways.
Valienone 7-phosphate exhibits several notable physical and chemical properties:
These properties are crucial for its functionality in biological systems and its applications in scientific research.
Valienone 7-phosphate has significant applications in various fields:
Sugar phosphate cyclases (SPCs) catalyze the initial cyclization step in the biosynthesis of cyclitol-containing natural products. These enzymes transform linear sugar phosphates into cyclic intermediates that serve as scaffolds for structurally complex bioactive compounds. The SPC superfamily exhibits mechanistic parallels with dehydroquinate synthases (DHQS) from the shikimate pathway but utilizes distinct substrates to generate specialized cyclitol intermediates [4] [7].
Table 1: Key Sedoheptulose 7-Phosphate Cyclases and Their Functions
Enzyme Type | Abbreviation | Product | Primary Metabolic Role |
---|---|---|---|
2-epi-5-epi-Valiolone Synthase | EEVS | 2-epi-5-epi-Valiolone | Precursor for C7N-aminocyclitol antibiotics |
2-epi-Valiolone Synthase | EVS | 2-epi-Valiolone | Alternative pathway in Actinosynnema mirum |
Desmethyl-4-deoxygadusol Synthase | DDGS | Desmethyl-4-deoxygadusol | Mycosporine-like amino acid biosynthesis |
SPCs demonstrate strict substrate specificity for the pentose phosphate pathway intermediate sedoheptulose 7-phosphate (SH7P). This seven-carbon sugar phosphate serves as the universal precursor for cyclitol formation in the biosynthesis of valienone derivatives. EEVS catalyzes the complex cyclization of SH7P through a five-step enzymatic mechanism: 1) NAD⁺-dependent dehydrogenation, 2) phosphate elimination, 3) C-5 ketone reduction, 4) ring opening with C5-C6 bond rotation, and 5) intramolecular aldol condensation to form the characteristic cyclohexane ring structure of 2-epi-5-epi-valiolone [1] [4]. The conservation of catalytic residues between EEVS and DHQS, particularly in NAD⁺ and metal-binding domains, underscores their evolutionary relationship while highlighting key substitutions that enable SH7P specificity [4].
The enzymatic conversion of SH7P to 2-epi-5-epi-valiolone establishes the core scaffold for downstream modifications. This cyclization product features a characteristic unsaturated cyclohexane ring with hydroxyl groups at C-1, C-3, C-4, and C-5, and a ketone at C-2. The stereochemistry at C-2 and C-5 positions distinguishes this intermediate as the entry point for diverse metabolic pathways. Biochemical characterization of EEVS homologs across species—including AcbC (Actinoplanes sp.), ValA (Streptomyces hygroscopicus), and CetA (Actinomyces sp.)—confirms the universal conservation of this transformation in C7-cyclitol biosynthesis [1] [2] [4]. Phylogenetic analysis reveals distinct clades of EEVS enzymes, with bacterial variants associated with secondary metabolism and eukaryotic versions implicated in sunscreen compound (gadusol) biosynthesis [4].
Following cyclization, ATP-dependent kinases activate cyclitol intermediates through phosphorylation at the C-7 position. This critical phosphorylation step differentiates major biosynthetic pathways:
Gene inactivation studies demonstrate ValC's essential role in validamycin production. Mutants lacking functional valC fail to produce validamycin A, while complementation with wild-type valC restores biosynthesis [3]. Kinetic characterization reveals ValC's substrate preference, with valienone phosphorylation occurring at rates significantly higher than observed for validone or other potential substrates [3].
Table 2: Cyclitol Kinases and Their Substrate Preferences
Kinase | Biosynthetic Pathway | Primary Substrate(s) | Phosphorylation Position |
---|---|---|---|
AcbM | Acarbose | 2-epi-5-epi-Valiolone | C7-OH |
ValC | Validamycin | Valienone, Validone | C7-OH |
VldC | Validamycin (alternative) | Glucose (disputed) | C6-OH |
The pathway to valienone 7-phosphate involves sequential modifications of phosphorylated intermediates. In validamycin-producing Streptomyces hygroscopicus, the route proceeds through:
Contrastingly, the acarbose pathway in Actinoplanes sp. involves phosphorylation prior to epimerization and dehydration. Here, AcbM phosphorylates 2-epi-5-epi-valiolone first, followed by C-2 epimerization via AcbO to form 5-epi-valiolone 7-phosphate [1]. Subsequent reduction by the dehydrogenase AcbL yields 5-epi-valiolol 7-phosphate—a branch point intermediate that undergoes further transformations toward valienamine-containing pseudooligosaccharides [1] [5].
Valienone 7-phosphate serves as a key intermediate in the biosynthesis of pharmaceutically significant C7N-aminocyclitol antibiotics. In validamycin biosynthesis, this phosphorylated intermediate undergoes transamination to form the valienamine moiety before condensation with validoxylamine A [1] [5]. Isotope labeling studies confirm the efficient incorporation of valienone into validamycin A, supporting its role as a direct precursor [3]. Similarly, in cetoniacytone A biosynthesis, feeding experiments with deuterated 2-epi-5-epi-valiolone demonstrated specific incorporation into the C7N-aminocyclitol core, establishing the biochemical connection between early cyclization products and complex secondary metabolites [2] [6]. The identification of cetA—an EEVS homolog in the cetoniacytone gene cluster—further substantiates the conserved role of cyclized intermediates in diverse antibiotic pathways [2].
The unsaturated cyclitol framework derived from valienone 7-phosphate constitutes the biologically active pseudosugar moiety in clinically important metabolites. In acarbose, a potent α-glucosidase inhibitor used in diabetes management, the valienamine unit originates from the C7-cyclitol pathway [1] [5]. Metabolic engineering studies demonstrate that modifying phosphorylation steps significantly impacts acarbose production yields, highlighting valienone 7-phosphate derivatives as bottlenecks in biosynthesis [1]. Similarly, validamycin A—an antifungal agent used extensively in agriculture—contains a valienamine-derived pseudosugar that mimics trehalose structure, enabling potent trehalase inhibition [1] [5]. Approximately 40,000 tons of validamycin are produced annually in China alone, underscoring the industrial significance of optimizing these biosynthetic pathways [1].
Table 3: Clinically Relevant Natural Products Derived from Valienone 7-Phosphate Pathways
Natural Product | Producing Organism | Therapeutic Application | Core Cyclitol Moieties |
---|---|---|---|
Acarbose | Actinoplanes sp. SE50/110 | Type II diabetes (α-glucosidase inhibitor) | Valienamine, 6-deoxyglucose |
Validamycin A | Streptomyces hygroscopicus | Antifungal crop protectant | Valienamine, Validamine |
Cetoniacytone A | Actinomyces sp. Lu 9419 | Antibiotic | Unique C7N-aminocyclitol |
Pyralomicin | Nonomuraea spiralis | Antibiotic | Modified valienone derivative |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9